
1-Iodobenzene-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodobenzene-d2, also known as deuterated iodobenzene, is a deuterium-labeled derivative of 1-iodobenzene. It is a stable isotope compound where two hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that make it an excellent tracer in various analytical techniques .
Métodos De Preparación
1-Iodobenzene-d2 can be synthesized through several methods. One common laboratory method involves the diazotization of aniline followed by iodination. In this process, aniline is first diazotized using hydrochloric acid and sodium nitrite to form phenyldiazonium chloride. Potassium iodide is then added, resulting in the formation of 1-iodobenzene. For the deuterated version, deuterated reagents are used .
Industrial production methods often involve the use of deuterated benzene as a starting material, which is then iodinated using iodine and a suitable catalyst under controlled conditions. This method ensures a high yield of this compound with high purity .
Análisis De Reacciones Químicas
1-Iodobenzene-d2 undergoes various chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions due to the relatively weak carbon-iodine bond. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: It can be oxidized to form iodosobenzene derivatives using oxidizing agents like peracetic acid.
Reduction Reactions: It can be reduced to benzene-d2 using reducing agents such as lithium aluminum hydride.
Coupling Reactions: It serves as a substrate in metal-catalyzed coupling reactions like the Sonogashira coupling and Heck reaction, forming various carbon-carbon bonds.
Major products formed from these reactions include phenylmagnesium iodide (Grignard reagent), iodobenzene dichloride, and various coupled products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
1-Iodobenzene-d2 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Analytical Chemistry: It is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and metabolic pathways.
Pharmacokinetics: Deuterium labeling helps in the study of drug metabolism and pharmacokinetics by providing distinct mass spectrometric signatures.
Organic Synthesis: It is used in the synthesis of complex organic molecules, serving as a precursor in various coupling reactions.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 1-iodobenzene-d2 primarily involves its role as a tracer in analytical techniques. The deuterium atoms provide a distinct mass difference compared to hydrogen, allowing for precise tracking in mass spectrometry and NMR spectroscopy. This helps in elucidating reaction mechanisms, studying metabolic pathways, and understanding the behavior of complex molecules in various environments .
Comparación Con Compuestos Similares
1-Iodobenzene-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like:
1-Iodobenzene: The non-deuterated version, which lacks the distinct mass spectrometric signature provided by deuterium.
1-Bromobenzene: Another halogenated benzene, but with a bromine atom instead of iodine, resulting in different reactivity and applications.
1-Chlorobenzene: Similar to 1-bromobenzene but with a chlorine atom, also differing in reactivity and use
Propiedades
Fórmula molecular |
C6H5I |
|---|---|
Peso molecular |
206.02 g/mol |
Nombre IUPAC |
1,3-dideuterio-5-iodobenzene |
InChI |
InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D |
Clave InChI |
SNHMUERNLJLMHN-PBNXXWCMSA-N |
SMILES isomérico |
[2H]C1=CC(=CC(=C1)I)[2H] |
SMILES canónico |
C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



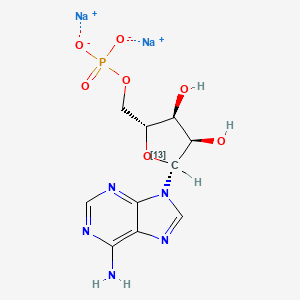
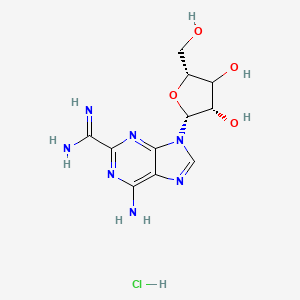

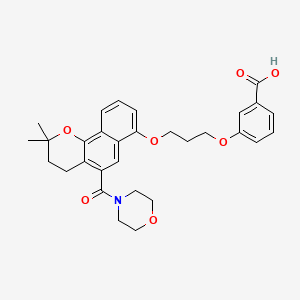

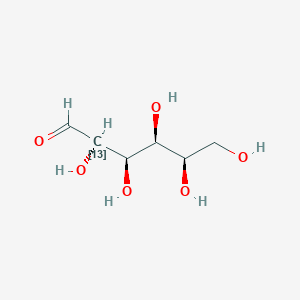
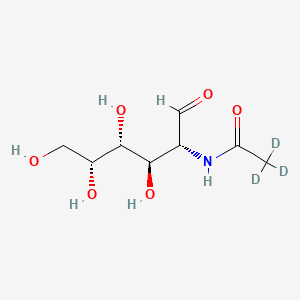

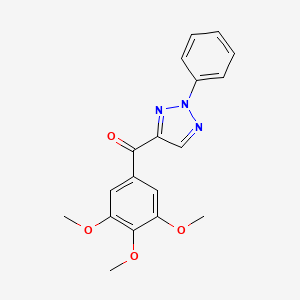


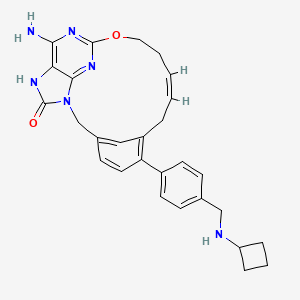
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
